
1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-5-(thienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pirazol, 3-(4-clorofenil)-4,5-dihidro-5-(tienil)- es un compuesto heterocíclico que presenta un anillo de pirazol sustituido con un grupo 4-clorofenil y un grupo tienil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 1H-Pirazol, 3-(4-clorofenil)-4,5-dihidro-5-(tienil)- generalmente implica la ciclocondensación de aldehídos o cetonas α, β-insaturados con fenilhidracina sustituida. Esta reacción puede ser catalizada por la vitamina B1, que actúa como un catalizador verde, proporcionando altos rendimientos (78-92%) y una actividad catalítica favorable . Las condiciones de reacción generalmente son suaves, evitando el uso de metales, ácidos o bases, lo que hace que el proceso sea ecológico.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso. La elección de solventes y catalizadores se optimiza para garantizar un alto rendimiento y pureza al tiempo que se minimiza el desperdicio y el consumo de energía.
Análisis De Reacciones Químicas
Tipos de reacciones: 1H-Pirazol, 3-(4-clorofenil)-4,5-dihidro-5-(tienil)- puede experimentar varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse para formar los derivados de pirazol correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en derivados más saturados.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden introducir diferentes grupos funcionales en el anillo de pirazol.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio se utilizan a menudo.
Sustitución: Se emplean reactivos como halógenos, haluros de alquilo y compuestos organometálicos en diversas condiciones, incluidos ambientes ácidos o básicos.
Productos principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir pirazol-3,5-dionas, mientras que las reacciones de sustitución pueden producir una amplia gama de pirazoles funcionalizados.
Aplicaciones Científicas De Investigación
1H-Pirazol, 3-(4-clorofenil)-4,5-dihidro-5-(tienil)- tiene diversas aplicaciones en la investigación científica:
Química: Sirve como un bloque de construcción para sintetizar moléculas y materiales más complejos.
Medicina: Se investiga su posible uso en el desarrollo de nuevos fármacos, particularmente como inhibidores enzimáticos y moduladores de receptores.
Industria: El compuesto se utiliza en la producción de colorantes, agroquímicos y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo por el cual 1H-Pirazol, 3-(4-clorofenil)-4,5-dihidro-5-(tienil)- ejerce sus efectos implica la interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores y canales iónicos. El compuesto puede modular la actividad de estos objetivos, lo que lleva a varios efectos biológicos. Por ejemplo, puede inhibir la actividad enzimática al unirse al sitio activo o alterar la función del receptor al actuar como agonista o antagonista .
Compuestos similares:
Ácido 4-yodobenzoico: Un isómero del ácido yodobenzoico con características estructurales similares pero diferentes grupos funcionales.
4,4'-Diclorobenzofenona: Un compuesto orgánico con una estructura aromática similar pero diferentes sustituyentes.
Singularidad: 1H-Pirazol, 3-(4-clorofenil)-4,5-dihidro-5-(tienil)- es único debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas
Comparación Con Compuestos Similares
4-Iodobenzoic Acid: An isomer of iodobenzoic acid with similar structural features but different functional groups.
4,4’-Dichlorobenzophenone: An organic compound with a similar aromatic structure but different substituents.
Uniqueness: 1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-5-(thienyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
89145-08-4 |
|---|---|
Fórmula molecular |
C13H11ClN2S |
Peso molecular |
262.76 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-5-thiophen-2-yl-4,5-dihydro-1H-pyrazole |
InChI |
InChI=1S/C13H11ClN2S/c14-10-5-3-9(4-6-10)11-8-12(16-15-11)13-2-1-7-17-13/h1-7,12,16H,8H2 |
Clave InChI |
PGJOSMLVSRNASM-UHFFFAOYSA-N |
SMILES canónico |
C1C(NN=C1C2=CC=C(C=C2)Cl)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5,7-Trimethyl-2,4-dioxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B12116263.png)
![Cyclohexyl{[4-ethoxy-3-(methylpropyl)phenyl]sulfonyl}amine](/img/structure/B12116266.png)
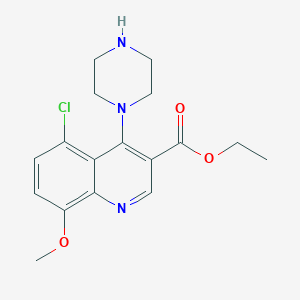
![5-amino-1-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12116275.png)
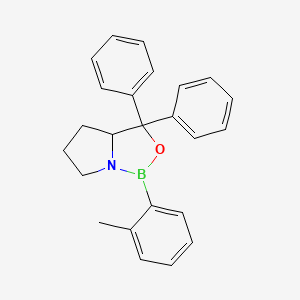
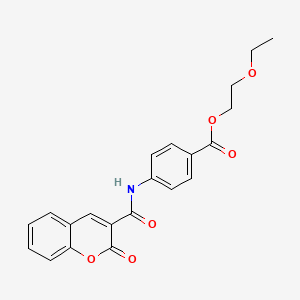


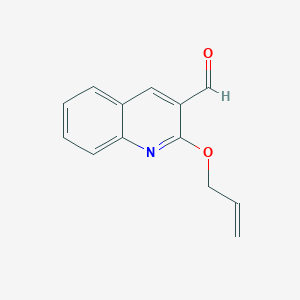
![4'-(Dimethylamino)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12116308.png)
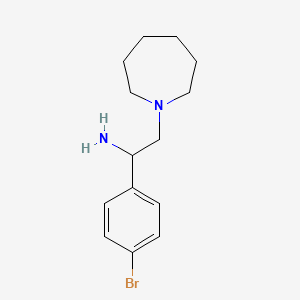


![[4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate](/img/structure/B12116325.png)
